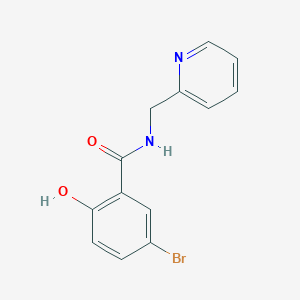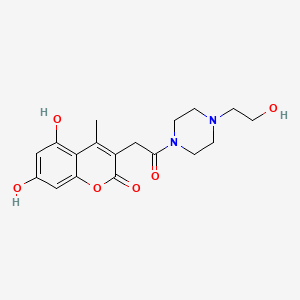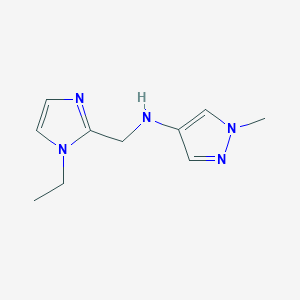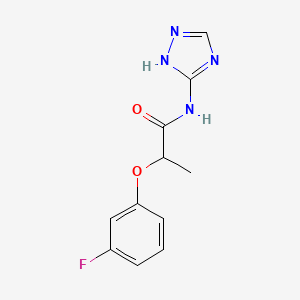
2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a fluorophenoxy group, a triazole ring, and a propanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The starting material, 3-fluorophenol, is reacted with an appropriate halogenated compound (e.g., bromoalkane) under basic conditions to form the fluorophenoxy intermediate.
Triazole Formation: The fluorophenoxy intermediate is then subjected to a cyclization reaction with hydrazine and an appropriate aldehyde or ketone to form the triazole ring.
Amidation: The final step involves the reaction of the triazole intermediate with a suitable acylating agent (e.g., acyl chloride) to form the propanamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the phenoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amide or triazole moieties, potentially leading to the formation of amines or reduced triazole derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific biological target. Generally, compounds with triazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenoxy group may enhance binding affinity or selectivity towards specific molecular targets.
相似化合物的比较
Similar Compounds
- 2-(3-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
- 2-(3-bromophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
- 2-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
Uniqueness
The presence of the fluorine atom in 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide can significantly influence its chemical and biological properties. Fluorine is known to enhance metabolic stability, lipophilicity, and binding interactions, making this compound potentially more effective or selective compared to its analogs.
属性
分子式 |
C11H11FN4O2 |
|---|---|
分子量 |
250.23 g/mol |
IUPAC 名称 |
2-(3-fluorophenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C11H11FN4O2/c1-7(10(17)15-11-13-6-14-16-11)18-9-4-2-3-8(12)5-9/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI 键 |
RTLCTXAJTJOTNB-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=NC=NN1)OC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


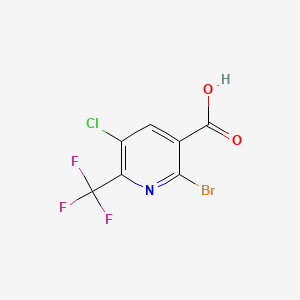
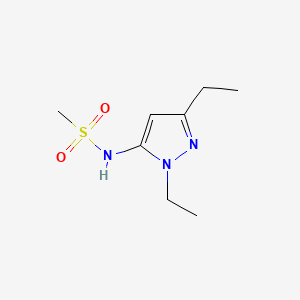

![Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)

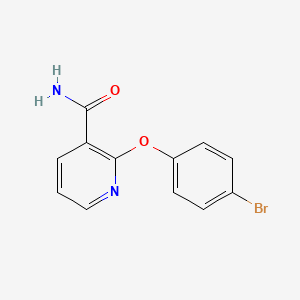
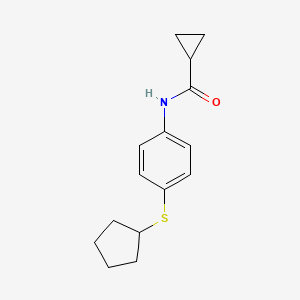
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
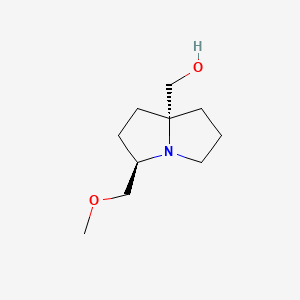
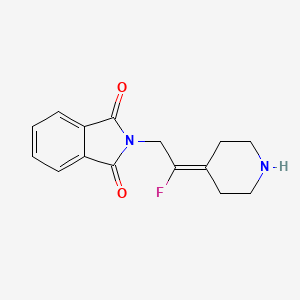
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
